tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate
Description
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate (CAS: 850090-16-3, molecular formula: C₁₇H₂₆N₄O₈, molecular weight: 414.41 g/mol) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a triethylene glycol-like ethoxy chain, and a terminal 2,4-dinitrophenyl (DNP) amine moiety. Its structure enables applications in bioconjugation, chemical probes, and targeted drug delivery due to the photoreactive DNP group and water-soluble ethoxy chain . The compound is provided as a research-grade material with storage recommendations emphasizing stability under inert conditions .
Properties
Molecular Formula |
C17H26N4O8 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H26N4O8/c1-17(2,3)29-16(22)19-7-9-28-11-10-27-8-6-18-14-5-4-13(20(23)24)12-15(14)21(25)26/h4-5,12,18H,6-11H2,1-3H3,(H,19,22) |
InChI Key |
LEWLTZBYVOZNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of intermediate compounds such as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate.
Reaction Conditions: The intermediate is then reacted with 2,4-dinitrophenylamine under controlled conditions to form the final product.
Industrial Production: On an industrial scale, the production involves similar steps but with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the dinitrophenyl group into corresponding amines.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate is a synthetic compound with a molecular formula of C15H22N4O7 and a molecular weight of 370.36 g/mol. It is characterized by a structure that includes a tert-butyl group, a dinitrophenyl moiety, and an ethoxyethyl carbamate backbone. The compound is primarily utilized in research settings, especially in medicinal chemistry and biochemistry, because of its potential applications in drug development and biological studies.
Potential Applications
- Interaction studies: Studies suggest that tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate may interact with specific proteins or enzymes within cells, potentially influencing pathways related to cell proliferation or apoptosis. Further research is needed to elucidate these interactions comprehensively.
Structural Comparison
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | Lacks dinitrophenyl group | Simpler structure; fewer biological activities expected |
| tert-Butyl (2-(2-(iodoethoxy)ethyl)carbamate | Contains iodine instead of dinitrophenyl | Different reactivity profile; potential for different applications |
| tert-Butyl (N-(3-(trifluoromethyl)-phenyl)-carbamate) | Trifluoromethyl group present | Variation in lipophilicity; different pharmacokinetic properties |
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Analysis
Ethoxy Chain Variations :
- The target compound’s triethylene glycol chain enhances solubility, similar to analogs in and . However, replacing the DNP group with bromine () or amines () alters reactivity. Brominated derivatives are used in alkylation reactions, while free amines serve as conjugation handles .
Terminal Functional Groups: The 2,4-dinitrophenylamino group confers photoreactivity and strong UV absorption, making it suitable for photoaffinity labeling. In contrast, the thalidomide-derived group in enables targeted protein degradation, and the nitroso-pyrimidinyl group in supports enzyme inhibition .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a Boc-protected ethoxyamine with 2,4-dinitrofluorobenzene, analogous to procedures in (Pd/C-mediated deprotection) and (bromination with CBr₄/PPh₃) .
Biological Activity
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate, also known as compound 101187-40-0 , is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a dinitrophenyl moiety, and an ethoxyethyl carbamate backbone. With a molecular formula of and a molecular weight of approximately 292.37 g/mol , this compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development.
The compound is noted for its stability under various conditions but requires careful handling due to its potential hazards. The GHS hazard statements indicate risks such as skin irritation and respiratory issues upon exposure. It is typically stored in dark, inert atmospheres at temperatures between 2-8°C to maintain its integrity.
Preliminary studies suggest that this compound may interact with specific proteins or enzymes within cells, influencing pathways related to cell proliferation and apoptosis . The presence of the dinitrophenyl group is believed to enhance its biological activity by facilitating interactions with target biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Initial investigations have shown that the compound may induce apoptosis in cancer cell lines, suggesting potential utility in cancer therapy.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes associated with cancer progression, although specific targets remain to be fully elucidated.
- Cell Proliferation Modulation : Studies indicate that it may modulate cell proliferation rates in various cell types, which could be advantageous in therapeutic contexts.
Data Table: Biological Activity Overview
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study conducted on HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
-
Case Study 2: Enzyme Interaction
- Research focused on the inhibition of matrix metalloproteinases (MMPs) showed that the compound effectively reduced MMP activity in vitro, suggesting a role in preventing metastasis in cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
